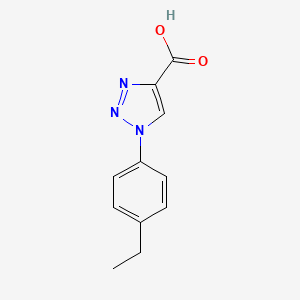

1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-ethylphenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-8-3-5-9(6-4-8)14-7-10(11(15)16)12-13-14/h3-7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNNPSTTVCDMPRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Synthetic Route

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 1-(4-ethylphenyl)-4,5-dibromo-1H-1,2,3-triazole (Compound II) | From ethyl bromide and appropriate triazole precursors | Starting material for further functionalization |

| 2 | Reaction with isopropylmagnesium chloride (Grignard reagent) in THF/METHF solvent | Temperature: −78°C to 0°C; molar ratio II: Grignard = 1:0.8–1.5; stirring 0.5–2 h | Forms 1-substituted-4-bromo-1H-1,2,3-triazole (Compound III) |

| 3 | Quenching with hydrochloric acid, extraction, drying, concentration, and crystallization | Acid: HCl, molar ratio II:HCl = 1:1–20; temperature 40–50°C for concentration, −5 to 5°C for crystallization | Isolation of intermediate Compound III |

| 4 | Treatment of Compound III with isopropylmagnesium chloride-lithium chloride composite and carbon dioxide | Temperature: −10 to 15°C; CO2 inletted for 10–15 min | Carboxylation step to introduce carboxylic acid group |

| 5 | Acidification, extraction, drying, concentration to crude product | HCl addition, ethyl acetate extraction | Preparation for esterification or direct acid isolation |

| 6 | Esterification or methylation with potassium carbonate and methyl iodide in THF/DMF | Temperature: 20–40°C; reaction time: 24–48 h | Optional step for ester derivatives or purification |

| 7 | Final acidification, extraction, crystallization, and drying | pH adjusted to 1–5; crystallization at 0°C; drying under vacuum at 40°C | Isolation of pure 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid |

Representative Experimental Data for 1-(4-ethylphenyl) Derivative

| Parameter | Value/Condition | Outcome |

|---|---|---|

| Starting material | 1-ethyl-4,5-dibromo-1H-1,2,3-triazole (2.30 g, 9.02 mmol) | - |

| Grignard reagent | 2.0 M isopropylmagnesium chloride in THF (5.19 mL, 10.38 mmol) | Reaction at −30°C for 1 h |

| Carbon dioxide introduction | 10 min at −10°C | Carboxylation step |

| Yield of this compound | 53% (675 mg) | Isolated pure product after crystallization and drying |

This method is characterized by relatively mild reaction temperatures, high selectivity, and moderate to good yields, making it suitable for scale-up and industrial production.

Alternative Synthetic Routes and Mechanistic Insights

While the organometallic route above is industrially viable, other synthetic strategies for triazole derivatives include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This "click chemistry" approach involves the reaction of an organic azide and terminal alkyne in the presence of a copper(I) catalyst to form 1,2,3-triazoles regioselectively. This method is widely used for functionalized triazoles but may require additional steps to introduce the carboxylic acid group at the 4-position.

Hydrazone and Tosylhydrazone Routes : These involve cyclization reactions of hydrazone derivatives, sometimes under oxidative or radical conditions, to form triazole rings. Such methods are generally more applicable to 1,2,3-triazole scaffolds but less commonly applied for specific 1-substituted-4-carboxylic acid derivatives.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Advantages | Disadvantages | Industrial Suitability |

|---|---|---|---|---|

| Organometallic Grignard + CO2 Carboxylation | 1-(4-ethylphenyl)-4,5-dibromo-1H-1,2,3-triazole, isopropylmagnesium chloride, CO2 | High yield (~53%), mild conditions, scalable | Requires low temperature control, use of organometallic reagents | High |

| CuAAC Click Chemistry | Azide, terminal alkyne, Cu(I) catalyst | Simple, regioselective, broad substrate scope | Additional steps needed for carboxylic acid introduction | Moderate |

| Hydrazone Cyclization | α,α-Dichlorotosyl hydrazone, amines | Radical and oxidative conditions, diverse triazole derivatives | Complex mechanism, lower specificity for 4-carboxylic acid | Low |

Summary of Research Findings

The organometallic approach using 4,5-dibromo-1H-1,2,3-triazole derivatives and Grignard reagents followed by carboxylation with carbon dioxide is the most efficient and industrially feasible method for synthesizing this compound.

This method avoids the use of highly toxic sodium azide and expensive propiolic acid esters, making it safer and more cost-effective.

Reaction conditions involve low temperatures (−78°C to 0°C), precise stoichiometric control of reagents, and careful acidification and purification steps.

Yields are typically in the range of 50–60%, with good purity after crystallization.

Alternative methods such as CuAAC are valuable for rapid synthesis of triazole rings but require further functional group transformations to achieve the carboxylic acid substitution at position 4.

Chemical Reactions Analysis

Types of Reactions: 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of triazole N-oxides.

Reduction: Formation of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-methanol or 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde.

Substitution: Formation of halogenated derivatives of the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

-

Antimicrobial Activity :

- Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits notable activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .

-

Anticancer Properties :

- Recent investigations have highlighted the compound's cytotoxic effects on cancer cell lines. In vitro studies showed that it induces apoptosis in human cancer cells, such as breast and lung cancer lines. The mechanism involves the inhibition of specific signaling pathways that promote cell survival .

- Anti-inflammatory Effects :

Agricultural Applications

- Fungicide Development :

- Plant Growth Regulators :

Materials Science

- Polymer Chemistry :

- Nanotechnology :

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against S. aureus and E. coli |

| Anticancer therapies | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory treatments | Reduces pro-inflammatory cytokines | |

| Agricultural Science | Fungicides | Inhibits Fusarium and Botrytis pathogens |

| Plant growth regulators | Improves growth rates and crop yield | |

| Materials Science | Polymer synthesis | Enhances thermal stability of polymers |

| Nanocomposite materials | Improves dispersibility of nanoparticles |

Case Studies

-

Antimicrobial Study :

- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results indicated significant inhibition zones against selected bacterial strains, supporting its potential as a new antibiotic agent.

-

Cancer Cell Line Research :

- In a recent publication in Cancer Letters, researchers reported on the cytotoxic effects of this compound on multiple cancer cell lines. The study provided evidence of its ability to induce cell cycle arrest and apoptosis via specific molecular pathways.

-

Agricultural Field Trials :

- A field trial conducted by agricultural scientists demonstrated the effectiveness of this compound as a fungicide on tomato plants affected by Botrytis cinerea. The treated plants showed a significant reduction in disease incidence compared to untreated controls.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting enzymes: Binding to the active site of enzymes and blocking their activity.

Modulating receptors: Interacting with cellular receptors to alter signal transduction pathways.

Disrupting microbial cell walls: Interfering with the synthesis or integrity of microbial cell walls, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazole-4-carboxylic acid scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Bioactivity

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the 4-ethoxyphenyl derivative stabilizes the open-chain tautomer, whereas electron-withdrawing groups (e.g., Cl in 4-chlorophenyl) enhance antiproliferative activity .

- Amino Group Functionality: The 2-aminophenyl derivative demonstrates superior antibacterial activity, attributed to enhanced DNA intercalation via its perpendicular phenyl-triazole conformation .

Coordination Chemistry

Triazole-4-carboxylic acids serve as ligands for metal coordination. For example:

- 1-(4-Iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid forms Cu(II) complexes with distorted square-planar geometries, stabilized by O–H···N hydrogen bonds .

- 5-Methyl-1-(pyrazol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid constructs Co(II) complexes with 3D supramolecular networks via H-bonding .

Biological Activity

1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on cytotoxicity, anti-inflammatory effects, and potential applications in cancer therapy.

- Molecular Formula : CHNO

- Molecular Weight : 217.22 g/mol

- CAS Number : 1042604-57-8

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. A notable study demonstrated that related compounds exhibit selective cytotoxicity against various cancer cell lines. Specifically, derivatives showed comparable potency to doxorubicin against Jurkat cells (GI = 0.65 μM) with some compounds achieving GI values as low as 0.15 μM against LOX IMVI melanoma cells .

Table 1: Cytotoxicity of Triazole Derivatives

| Compound | Cell Line | GI (μM) |

|---|---|---|

| 4a | Jurkat | 0.63 |

| 4b | Jurkat | 0.68 |

| 4c | Jurkat | 0.69 |

| 4a | LOX IMVI | 0.15 |

| 4a | CAKI-1 (Kidney) | Not specified |

The mechanism of action includes induction of apoptosis characterized by morphological changes in cells such as chromatin condensation and DNA fragmentation without direct DNA intercalation .

2. Anti-inflammatory Activity

Compounds containing the triazole moiety have also been investigated for their anti-inflammatory properties. Research indicates that these compounds can act as selective COX-2 inhibitors, which may offer therapeutic benefits with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For instance, a study reported that a related triazole derivative exhibited an IC of 20.5 μM against COX-2 while showing minimal activity against COX-1 (IC > 100 μM) .

Table 2: COX Inhibition Potency of Triazole Derivatives

| Compound | COX-1 IC (μM) | COX-2 IC (μM) |

|---|---|---|

| Triazole A | >100 | 20.5 |

| Indomethacin | 0.65 | 29.6 |

The mechanisms underlying the biological activities of triazole derivatives are multifaceted:

- Cytotoxic Mechanisms : Compounds induce apoptosis in cancer cells through mitochondrial dysfunction and oxidative stress pathways.

- Anti-inflammatory Mechanisms : Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in macrophage models activated by lipopolysaccharides .

Case Studies

A study focusing on the synthesis of N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides found that specific derivatives exhibited remarkable antiproliferative activities against leukemia and solid tumor cell lines . These findings suggest that modifications to the triazole structure can significantly enhance biological activity.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : ¹H/¹³C NMR to verify triazole ring formation (e.g., characteristic peaks at δ 7.8–8.2 ppm for triazole protons) and substituent integration .

- Mass spectrometry (HRMS) : Confirming molecular ion peaks (e.g., [M+H]+ at m/z 258.0984 for C₁₁H₁₁N₃O₂) and fragmentation patterns .

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Mobile phases often combine acetonitrile and 0.1% trifluoroacetic acid .

What experimental strategies are used to evaluate the enzyme inhibitory potential of this compound?

Q. Advanced Research Focus

- Kinetic assays : Measuring IC₅₀ values via spectrophotometric methods (e.g., inhibition of acetylcholinesterase using Ellman’s reagent at 412 nm). Dose-response curves are analyzed with nonlinear regression .

- Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics (ΔG, ΔH) between the compound and target proteins.

- Cellular assays : Testing cytotoxicity in HEK-293 or HepG2 cells to differentiate enzyme inhibition from nonspecific toxicity. Positive controls (e.g., known inhibitors) and triplicate replicates ensure reproducibility .

How can researchers resolve contradictions in reported biological activities of structurally similar triazole derivatives?

Advanced Research Focus

Discrepancies often arise from:

- Variability in substituent positioning : For example, meta- vs. para-substituted phenyl groups may alter steric hindrance or electronic effects. Comparative studies using isomeric analogs are critical .

- Assay conditions : Differences in pH, solvent (DMSO concentration), or enzyme sources (human vs. bacterial) can skew results. Standardizing protocols across labs minimizes variability .

- Off-target effects : Profiling against a panel of related enzymes (e.g., kinase or protease families) identifies selectivity issues.

What role do substituents like the 4-ethylphenyl group play in modulating physicochemical properties?

Q. Basic Research Focus

- Lipophilicity : The ethyl group increases logP by ~0.5 units compared to unsubstituted phenyl, enhancing membrane permeability (measured via PAMPA assays) .

- Metabolic stability : Electron-donating substituents reduce oxidative degradation by cytochrome P450 enzymes, as shown in liver microsome studies .

- Crystal packing : X-ray diffraction reveals that ethyl groups influence intermolecular van der Waals interactions, impacting solubility and melting point .

How can researchers optimize the synthetic scalability of this compound for preclinical studies?

Q. Advanced Research Focus

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer during azide-alkyne cycloaddition, reducing reaction time from hours to minutes .

- Green solvents : Replacing DMF with cyclopentyl methyl ether (CPME) in extraction steps lowers environmental impact and simplifies purification .

- Process analytical technology (PAT) : In-line FTIR monitors intermediate formation to minimize byproducts like triazole regioisomers .

What are the challenges in correlating in vitro bioactivity with in vivo efficacy for this compound?

Q. Advanced Research Focus

- Bioavailability limitations : Low aqueous solubility (<50 µg/mL) may require formulation strategies (e.g., nanoemulsions or salt formation with sodium bicarbonate) .

- Metabolite interference : LC-MS/MS studies in rodent plasma identify active metabolites (e.g., hydroxylated derivatives) that contribute to efficacy or toxicity .

- Species-specific differences : Murine models may overexpress efflux transporters (e.g., P-gp), necessitating knockout models for accurate pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.